molecular formula C9H12O3 B6167371 2-methylpropyl furan-2-carboxylate CAS No. 20279-53-2

2-methylpropyl furan-2-carboxylate

Cat. No.: B6167371
CAS No.: 20279-53-2
M. Wt: 168.19 g/mol
InChI Key: HREPSLLONKRVKD-UHFFFAOYSA-N
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Description

2-methylpropyl furan-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to streamline the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 2-methylpropyl furan-2-carbinol.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

2-methylpropyl furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methylpropyl furan-2-carboxylate and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of biological molecules. The ester group can also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl furan-2-carboxylate
  • Ethyl furan-2-carboxylate
  • Propyl furan-2-carboxylate

Uniqueness

2-methylpropyl furan-2-carboxylate is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic properties compared to other alkyl furan-2-carboxylates

Properties

CAS No.

20279-53-2

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-methylpropyl furan-2-carboxylate

InChI

InChI=1S/C9H12O3/c1-7(2)6-12-9(10)8-4-3-5-11-8/h3-5,7H,6H2,1-2H3

InChI Key

HREPSLLONKRVKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=CO1

Purity

95

Origin of Product

United States

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